Fmoc-D-Dab(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

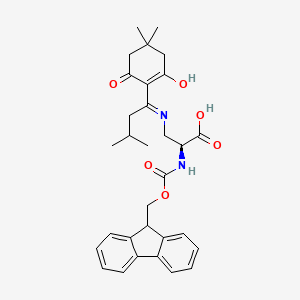

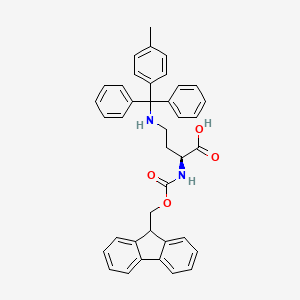

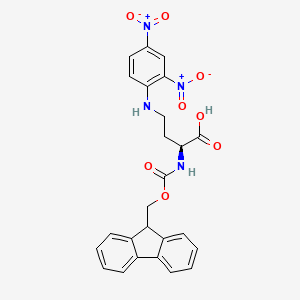

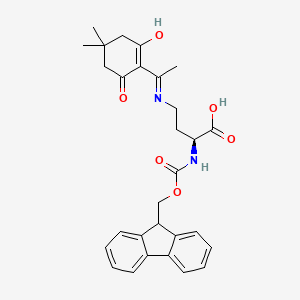

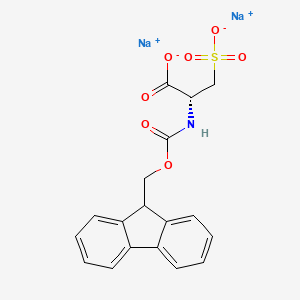

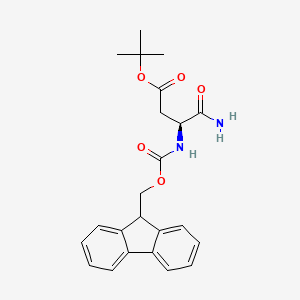

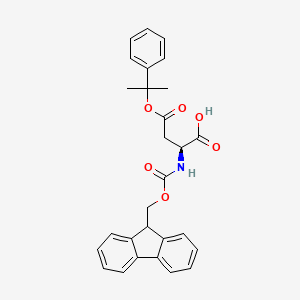

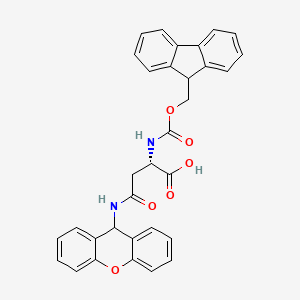

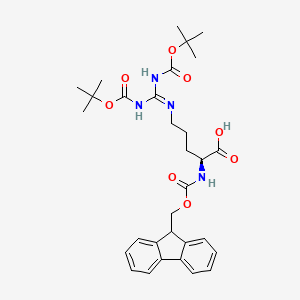

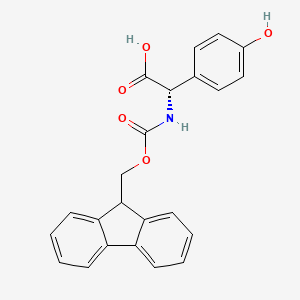

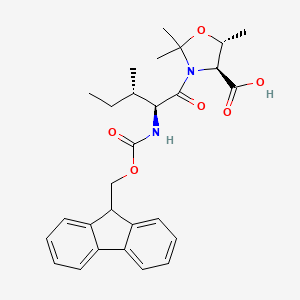

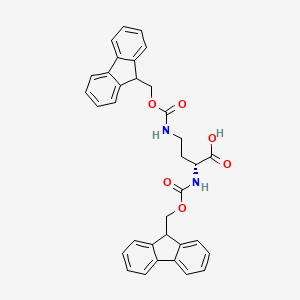

Fmoc-D-Dab(Fmoc)-OH likely refers to a compound that is a derivative of the amino acid D-Dab (Diaminobutyric acid) that has been protected by Fmoc (9-fluorenylmethyloxycarbonyl) groups . Fmoc is a common protecting group used in peptide synthesis, which protects the amine group during the synthesis process .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base . The Fmoc group can be removed under basic conditions, often using piperidine .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is removed under basic conditions to allow the amine group to participate in peptide bond formation . The Fmoc group can be selectively removed without affecting other parts of the molecule, allowing for the stepwise construction of complex peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Dab(Fmoc)-OH would depend on the specific structure of the compound. In general, Fmoc-protected amino acids are solid at room temperature and are soluble in organic solvents .Aplicaciones Científicas De Investigación

Pharmacological and Toxicological Significance of Human Flavin-Containing Monooxygenase

This review highlights the significance of human flavin-containing monooxygenase (FMO) in the metabolism of drugs and xenobiotics, discussing its pharmacological and toxicological implications. The variability in FMO activity among individuals is attributed to genetic differences, suggesting a potential area of interest for research involving Fmoc-D-Dab(Fmoc)-OH in pharmacogenomics or toxicology studies (Cashman & Zhang, 2006).

Advancements in Neuroimaging Techniques

The reliability and application of functional magnetic resonance imaging (fMRI) and Near-Infrared Spectroscopy (NIRS) in understanding cognitive processes and economic decision-making have been explored. These neuroimaging techniques are crucial in elucidating the brain's functioning, which could be relevant when studying the effects of certain compounds on cognitive functions (Bennett & Miller, 2010); (Kopton & Kenning, 2014).

Digital Technologies in Construction and Facilities Management

A comprehensive review of digital technology applications in construction and facilities management emphasizes the evolving integration of Building Information Modelling (BIM), IoT, and GIS technologies. This convergence aims to enhance data interoperability, accuracy, and effective asset database integration, which could intersect with research areas involving chemical compounds for material science or construction technology (Wong et al., 2018).

Role of FMOs in Drug Metabolism

The review addresses the importance of flavin-containing monooxygenases (FMOs) in metabolizing therapeutic drugs, highlighting the overlooked role of FMOs compared to cytochromes P450. The genetic variants of FMOs and their implications on drug metabolism provide a context for the potential research applications of Fmoc-D-Dab(Fmoc)-OH in studying drug interactions or metabolic pathways (Shephard & Phillips, 2010).

Direcciones Futuras

The use of Fmoc-protected amino acids like Fmoc-D-Dab(Fmoc)-OH is a well-established technique in peptide synthesis . Future research may focus on developing new methods for peptide synthesis, improving the efficiency of Fmoc deprotection, or exploring new applications for Fmoc-protected amino acids.

Propiedades

IUPAC Name |

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Dab(Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.